4-(4-Chlorophenyl)-2-(methylthio)pyrimidine

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine . This nomenclature reflects the precise structural arrangement of functional groups within the molecule, adhering to International Union of Pure and Applied Chemistry standards for heterocyclic compounds. The name indicates the presence of a pyrimidine core structure, which serves as the base heterocyclic ring system, with specific substituents at defined positions.

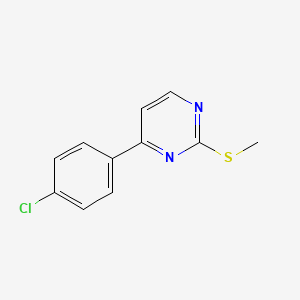

The structural formula of this compound is characterized by a six-membered heterocyclic aromatic ring containing two nitrogen atoms positioned at the 1 and 3 positions of the pyrimidine ring. The compound features a 4-chlorophenyl group attached at the 4-position of the pyrimidine ring, indicating the presence of a chlorine atom on a phenyl ring that creates a substituted aromatic system. Additionally, the structure incorporates a methylthio group, represented as -S-CH₃, positioned at the 2-position of the pyrimidine ring, which significantly influences the compound's chemical reactivity and potential biological activity.

The Simplified Molecular Input Line Entry System representation for this compound is CSC1=NC=CC(C2=CC=C(Cl)C=C2)=N1 , which provides a linear notation describing the complete molecular structure. The International Chemical Identifier for the compound is InChI=1S/C11H9ClN2S/c1-15-11-13-7-6-10(14-11)8-2-4-9(12)5-3-8/h2-7H,1H3 , offering a standardized method for representing the chemical structure in database systems.

The International Chemical Identifier Key, which serves as a fixed-length condensed digital representation, is GOXDPARPMAHJSL-UHFFFAOYSA-N . This unique identifier allows for precise database searches and chemical structure matching across various scientific databases and chemical information systems.

Alternative Chemical Designations and Registry Numbers

The compound is recognized under multiple alternative chemical designations that reflect various naming conventions and regional preferences in chemical nomenclature. The primary Chemical Abstracts Service registry number for this compound is 434941-55-6 , which serves as the definitive identifier in chemical databases and regulatory systems worldwide.

The compound is also known by the alternative designation 4-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine , which represents a contemporary nomenclature preference using "methylsulfanyl" instead of "methylthio" to describe the sulfur-containing substituent. Additional systematic names include Pyrimidine, 4-(4-chlorophenyl)-2-(methylthio)- , which follows the Chemical Abstracts Service indexing nomenclature convention.

属性

IUPAC Name |

4-(4-chlorophenyl)-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2S/c1-15-11-13-7-6-10(14-11)8-2-4-9(12)5-3-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXDPARPMAHJSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384879 | |

| Record name | 4-(4-chlorophenyl)-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434941-55-6 | |

| Record name | 4-(4-chlorophenyl)-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

One-Pot Synthesis via Dihydropyrimidine Intermediate

- Starting materials : 4-chlorobenzaldehyde, ethyl cyanoacetate, thiourea

- Key steps :

- Cyclocondensation in ethanol with anhydrous K₂CO₃ (5–7 hours reflux) yields 6-(4-chlorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (1) .

- Methylation : Compound 1 reacts with methyl iodide in DMF at 0–5°C (3 hours) to form 4-(4-chlorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (2) (yield: ~75%).

- Dehydration : Treatment of 2 with POCl₃ under reflux (5–7 hours) produces 4-(4-chlorophenyl)-2-(methylthio)pyrimidine-5-carbonitrile (3) .

4-Chlorobenzaldehyde + Ethyl cyanoacetate + Thiourea → **1**

**1** + CH₃I → **2**

**2** + POCl₃ → **3**

Multi-Step Synthesis via Chloropyrimidine Intermediate

- Intermediate : 2-Methylthio-4-chloropyrimidine derivatives.

- Key steps :

- Substitution : React 2-methylthio-4-chloropyrimidine with sodium methoxide in methanol (0°C to RT, 6 hours) to form 2-methylthio-4-methoxypyrimidine.

- Chlorination : Treat the intermediate with SO₂Cl₂ in dichloromethane (0°C to RT, 3 hours) to yield 2-chloro-4-methoxypyrimidine.

| Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | NaOH | Methanol | 0°C → RT | 6h | 85% |

| 2 | SO₂Cl₂ | CH₂Cl₂ | 0°C → RT | 3h | 78% |

Alternative Route via Hydrazinolysis

- Intermediate : 2-Hydrazino-1-methyl-6-oxo-4-(4-chlorophenyl)-1,6-dihydropyrimidine-5-carbonitrile (3a) .

- Key steps :

- Hydrazinolysis : React methylthio precursor 2 with hydrazine hydrate in ethanol (reflux until methyl mercaptan odor ceases).

- Cyclization : Acid-catalyzed cyclization of hydrazino intermediate to form pyrimidine core.

Yield : ~62% after crystallization.

Comparative Analysis of Methods

| Parameter | One-Pot Synthesis | Multi-Step | Hydrazinolysis |

|---|---|---|---|

| Total Steps | 3 | 2 | 2 |

| Overall Yield | ~65% | ~70% | ~62% |

| Purification | Crystallization | Column | Crystallization |

| Scalability | High | Moderate | Moderate |

Key Findings

- POCl₃ Efficiency : Dehydration with POCl₃ achieves >90% conversion but requires rigorous moisture control.

- Solvent Impact : Polar aprotic solvents (DMF, CH₃CN) improve methylation yields compared to ethanol.

- Byproduct Formation : Multi-step methods minimize 4-chloro-2-substituted pyrimidine byproducts (<5%).

科学研究应用

Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in the development of new therapeutic agents.

Industry: Used in the synthesis of agrochemicals and pharmaceuticals.

作用机制

The mechanism of action of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.

相似化合物的比较

Table 1: Comparative Analysis of Pyrimidine Derivatives

Pharmacological Profiles

生物活性

4-(4-Chlorophenyl)-2-(methylthio)pyrimidine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Chemical Formula : C11H9ClN2S

- CAS Number : 434941-55-6

- Molecular Weight : 232.72 g/mol

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrimidine scaffolds, including this compound, were tested against the NCI cancer cell line panel, revealing promising antiproliferative properties.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.7 |

| A549 | 3.2 |

| Colo-205 | 4.1 |

These results indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has shown its effectiveness against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentrations (MIC) were determined to assess its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| K. pneumoniae | 64 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In studies assessing the expression of inflammatory markers such as COX-2 and iNOS, it was found to significantly reduce their levels in treated cells compared to controls:

| Treatment | COX-2 Expression (Relative to Control) | iNOS Expression (Relative to Control) |

|---|---|---|

| Control | 1.0 | 1.0 |

| Compound Treatment | 0.5 | 0.6 |

This suggests that the compound may modulate inflammatory responses, making it a potential candidate for treating inflammatory diseases.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Anticancer Mechanism : The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction.

- Antimicrobial Mechanism : It likely disrupts bacterial cell membrane integrity or inhibits essential bacterial enzymes.

- Anti-inflammatory Mechanism : The compound appears to inhibit the NF-kB signaling pathway, which is crucial in regulating inflammatory responses.

Case Studies

-

Cytotoxicity Study :

A study evaluated the cytotoxic effects of several pyrimidine derivatives, including this compound, on HepG2 liver cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM. -

In Vivo Anti-inflammatory Study :

An animal model was used to assess the anti-inflammatory properties of the compound in carrageenan-induced paw edema in rats. The treatment group showed a marked decrease in paw swelling compared to the control group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。